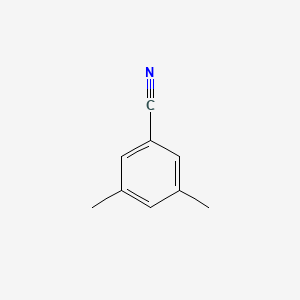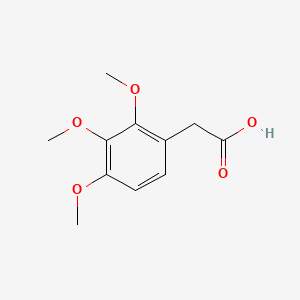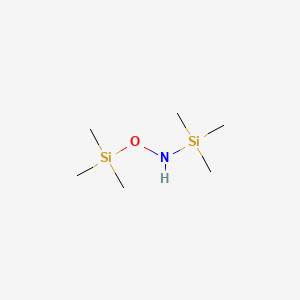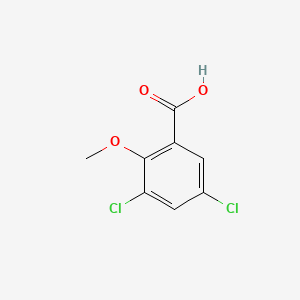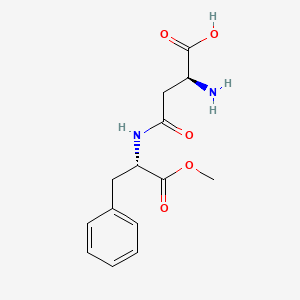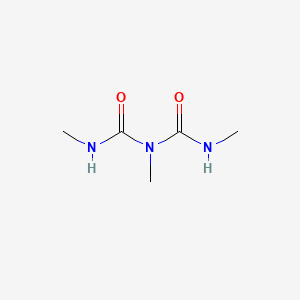
1,3-Dimethyl-1-(methylcarbamoyl)urea
描述
1,3-Dimethyl-1-(methylcarbamoyl)urea is a versatile chemical compound with the molecular formula C₅H₁₁N₃O₂. It is a derivative of urea and is known for its applications in various fields such as organic synthesis, drug discovery, and material science. This compound is characterized by its colorless crystalline appearance and relatively low toxicity .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1-(methylcarbamoyl)urea can be synthesized through several methods. One common approach involves the reaction of dimethylamine with urea under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as crystallization and filtration to obtain the desired product in high purity .
化学反应分析
Types of Reactions
1,3-Dimethyl-1-(methylcarbamoyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding urea derivatives.
Reduction: Reduction reactions can convert it into simpler amine compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the methylcarbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various urea derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
科学研究应用
1,3-Dimethyl-1-(methylcarbamoyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is utilized in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: It plays a role in drug discovery, particularly in the development of pharmaceuticals targeting specific enzymes and receptors.
Industry: In the textile industry, it is used as an intermediate for the production of formaldehyde-free finishing agents.
作用机制
The mechanism of action of 1,3-Dimethyl-1-(methylcarbamoyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
相似化合物的比较
Similar Compounds
1,3-Dimethylurea: A closely related compound with similar applications in organic synthesis and industrial processes.
N,N’-Dimethylurea: Another urea derivative used in the synthesis of pharmaceuticals and as an intermediate in various chemical reactions.
Tetramethylurea: Known for its use in the synthesis of nitrogen-containing heterocyclic compounds.
Uniqueness
1,3-Dimethyl-1-(methylcarbamoyl)urea is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as an intermediate in the synthesis of complex molecules and its relatively low toxicity make it a valuable compound in both research and industrial settings .
属性
IUPAC Name |
1,3-dimethyl-1-(methylcarbamoyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2/c1-6-4(9)8(3)5(10)7-2/h1-3H3,(H,6,9)(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLKUOBCZVAOEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901002074 | |
| Record name | N,N,N'-Trimethyltriimidodicarbonato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
816-00-2 | |
| Record name | Imidodicarbonic diamide, N,N',2-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC77663 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N,N'-Trimethyltriimidodicarbonato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,1'-Biphenyl]-3,3',5-triol](/img/structure/B1329598.png)
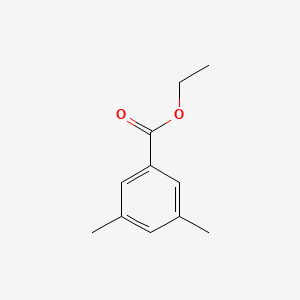
![[1,1'-Biphenyl]-4-ol, 3-(phenylazo)-](/img/structure/B1329602.png)
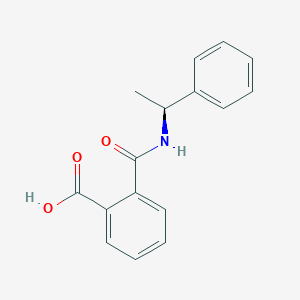
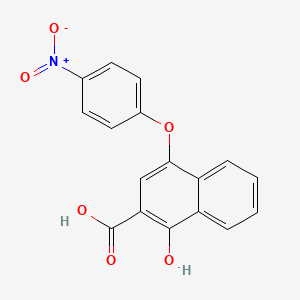
![3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, iodide](/img/structure/B1329610.png)


